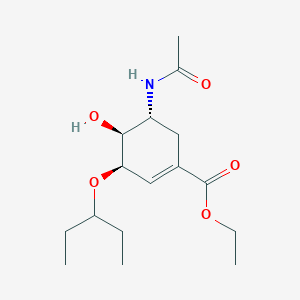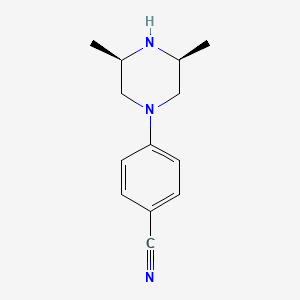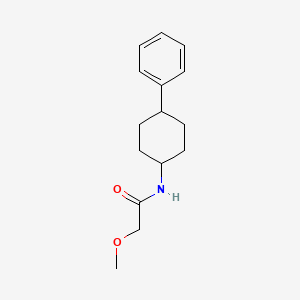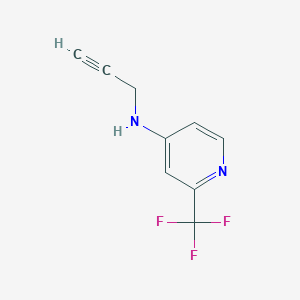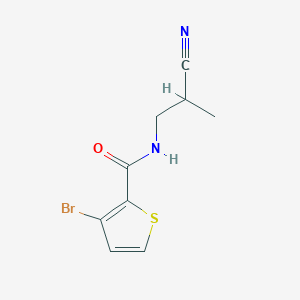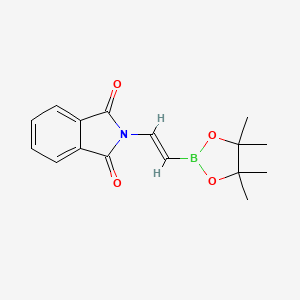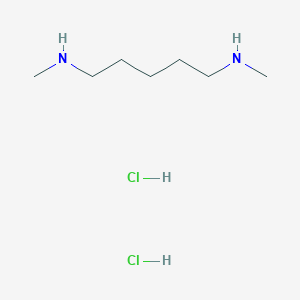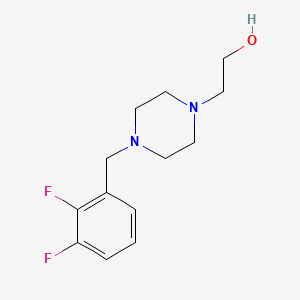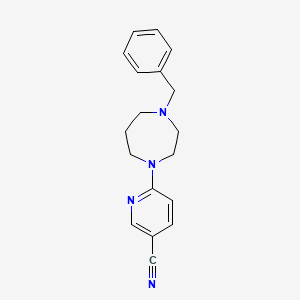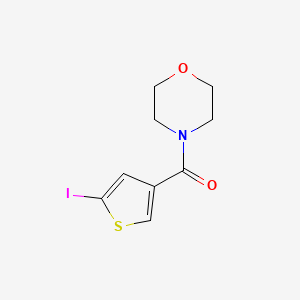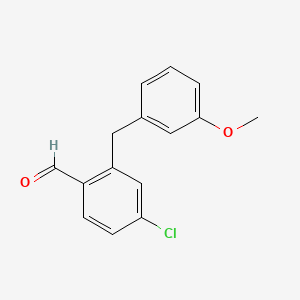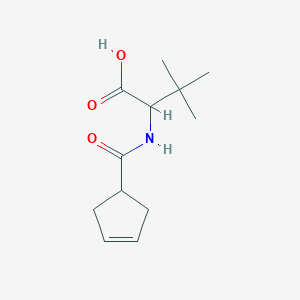
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid is an organic compound characterized by a cyclopentene ring attached to a carboxamide group and a dimethylbutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, standard amide synthesis methods could potentially be employed. These methods often involve the reaction of an amine with a carboxylic acid derivative under controlled conditions to form the desired amide.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The presence of the cyclopentene ring allows for potential oxidation reactions, leading to the formation of cyclopentenone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the amide and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as ozone or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclopentenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides and carboxylic acid derivatives.
Applications De Recherche Scientifique
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid has several applications in scientific research, including:
Chemistry: Used in the selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives.
Medicine: Investigated for its potential use in drug synthesis and medicinal chemistry.
Industry: Utilized in polymer modification and other industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the amide and carboxylic acid functional groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its exact mechanism of action are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-3-ene-1-carboxamide: A related compound with similar structural features but lacking the dimethylbutanoic acid moiety.
Cyclopent-3-ene-1,2-diacetic acid: Another compound with a cyclopentene ring and carboxylic acid groups.
Uniqueness
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid is unique due to the combination of the cyclopentene ring, carboxamide group, and dimethylbutanoic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-(cyclopent-3-ene-1-carbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)9(11(15)16)13-10(14)8-6-4-5-7-8/h4-5,8-9H,6-7H2,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
NDNGILAHKUDFSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(=O)O)NC(=O)C1CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14904293.png)
